

Structural Elucidation of 3-hydroxy-1-methylpyridin-4(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 3-hydroxy-1-methylpyridin-4(1H)-one

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This technical guide provides a comprehensive overview of the structural analysis of **3-hydroxy-1-methylpyridin-4(1H)-one**, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key structural features determined by various analytical techniques, detailed experimental protocols for its characterization, and a summary of its physicochemical properties.

Physicochemical Properties

3-hydroxy-1-methylpyridin-4(1H)-one is a solid organic compound with the molecular formula $C_6H_7NO_2$ and a molecular weight of 125.13 g/mol .[\[1\]](#)[\[2\]](#) It is a derivative of 4-pyridone and is closely related to other hydroxypyridinones that have been investigated for their biological activities.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₂	[1] [2]
Molecular Weight	125.13 g/mol	[1] [2]
IUPAC Name	3-hydroxy-1-methylpyridin-4-one	[1]
Canonical SMILES	CN1C=CC(=O)C(=C1)O	[1] [2]
InChI Key	KRBOPJCIZALTNX-UHFFFAOYSA-N	[1] [2]
Boiling Point	228°C at 760 mmHg	[1]
Flash Point	91.7°C	[1]
Density	1.309 g/cm ³	[1]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	0	[2]

Spectroscopic and Crystallographic Data

The structural confirmation of **3-hydroxy-1-methylpyridin-4(1H)-one** relies on a combination of spectroscopic and crystallographic techniques. While a complete single-crystal X-ray diffraction study for this specific molecule is not readily available in the public domain, data from closely related analogs such as 3-hydroxy-2-methyl-4(1H)-pyridinone provides valuable insights into its expected structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for **3-hydroxy-1-methylpyridin-4(1H)-one** in a suitable deuterated solvent like DMSO-d₆ are summarized below.

Table 2: Predicted ¹H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
N-CH ₃	~3.5	Singlet	-
H-2	~7.5	Doublet	~7.5
H-5	~6.2	Doublet	~7.5
H-6	~7.8	Singlet (broad)	-
OH	~9.5	Singlet (broad)	-

Table 3: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
N-CH ₃	~40
C-2	~140
C-3	~145
C-4	~175
C-5	~110
C-6	~135

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **3-hydroxy-1-methylpyridin-4(1H)-one** are presented in the table below.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3400-3200 (broad)	O-H stretching
3100-3000	C-H stretching (aromatic)
2950-2850	C-H stretching (aliphatic)
1650-1630	C=O stretching (pyridone)
1600-1450	C=C stretching (aromatic ring)
1250-1150	C-O stretching

X-ray Crystallography

While specific crystallographic data for **3-hydroxy-1-methylpyridin-4(1H)-one** is not available, the crystal structure of the related compound 4-Hydroxy-6-methylpyridin-2(1H)-one has been determined.^[3] It crystallizes in the monoclinic system with the space group P2₁/n.^[3] The unit cell parameters are $a = 4.7082(5)$ Å, $b = 12.2988(8)$ Å, $c = 10.0418(7)$ Å, and $\beta = 91.303(7)^\circ$.^[3] It is expected that **3-hydroxy-1-methylpyridin-4(1H)-one** would exhibit similar packing and hydrogen bonding interactions in the solid state.

Experimental Protocols

Synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one

A general method for the synthesis of N-substituted 3-hydroxypyridin-4-ones involves the reaction of a primary amine with a 3-hydroxy-4-pyrone, such as maltol.

Materials:

- Maltol (3-hydroxy-2-methyl-4-pyrone)
- Methylamine (40% in water)
- Ethanol
- Hydrochloric acid

- Sodium hydroxide
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- pH meter or pH paper
- Standard glassware for extraction and filtration

Procedure:

- In a round-bottom flask, dissolve maltol in ethanol.
- Add an equimolar amount of methylamine solution to the flask.
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Acidify the mixture with hydrochloric acid to a pH of ~2.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
- Adjust the pH of the aqueous layer to ~7.5 with a sodium hydroxide solution.
- Cool the solution in an ice bath to induce crystallization of the product.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **3-hydroxy-1-methylpyridin-4(1H)-one**.

X-ray Crystallography

Single Crystal Growth: Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature can yield single crystals suitable for X-ray diffraction.

Data Collection and Structure Refinement:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.
- The crystal system, space group, and unit cell dimensions are determined from the diffraction pattern.
- The intensities of the diffracted X-rays are measured for a large number of reflections.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00 \text{ ppm}$).

¹H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-64, depending on the sample concentration.

- Relaxation Delay: 1-5 seconds.

¹³C NMR Spectroscopy:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

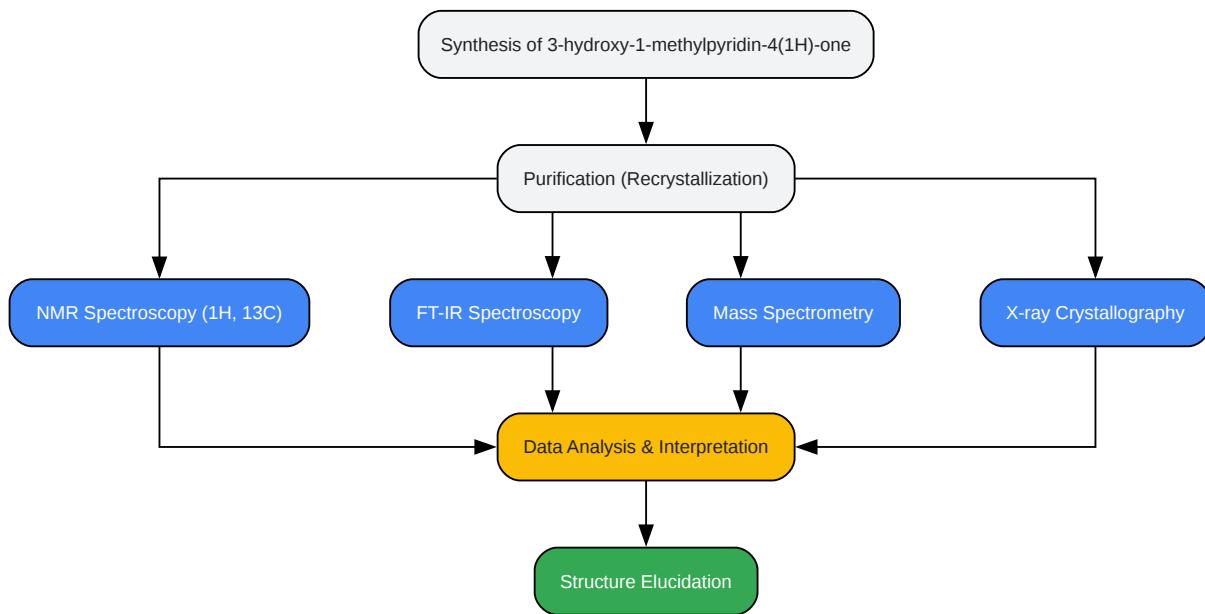
- Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Place the mixture in a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample holder.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the sample spectrum over the range of 4000-400 cm⁻¹.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive structural analysis of **3-hydroxy-1-methylpyridin-4(1H)-one**.



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Caption: Workflow for the synthesis and structural elucidation of **3-hydroxy-1-methylpyridin-4(1H)-one**.

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